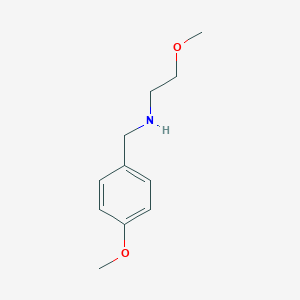

(4-Methoxybenzyl)(2-methoxyethyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-[(4-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-13-8-7-12-9-10-3-5-11(14-2)6-4-10/h3-6,12H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQJAXYUATYDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391061 | |

| Record name | 2-methoxy-N-(4-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103464-79-5 | |

| Record name | 2-methoxy-N-(4-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyethyl)[(4-methoxyphenyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxybenzyl)(2-methoxyethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of (4-Methoxybenzyl)(2-methoxyethyl)amine and its hydrochloride salt. Due to the limited availability of published data for this specific compound, this guide also includes predicted properties and detailed, plausible experimental protocols for its synthesis, based on established chemical principles. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as N-(4-methoxybenzyl)-2-methoxyethanamine, is a secondary amine featuring a 4-methoxybenzyl group and a 2-methoxyethyl group attached to the nitrogen atom. The hydrochloride salt of this compound is cataloged under CAS number 1052593-01-7.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Amine) | This compound hydrochloride | Source/Method |

| Molecular Formula | C₁₁H₁₇NO₂ | C₁₁H₁₈ClNO₂ | Calculated |

| Molecular Weight | 195.26 g/mol | 231.72 g/mol | Calculated |

| CAS Number | Not available | 1052593-01-7 | Chemical Supplier |

| Appearance | Predicted: Colorless to pale yellow liquid | Predicted: White to off-white solid | General knowledge of similar compounds |

| Melting Point | Data not available | Data not available | - |

| Boiling Point | Data not available | Data not available | - |

| Density | Data not available | Data not available | - |

| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane). Predicted to have low solubility in water. | Predicted: Soluble in water and polar protic solvents. | General knowledge of similar compounds |

| pKa (of the conjugate acid) | Predicted: ~9-10 | - | General knowledge of secondary amines |

Note: Many of the physicochemical properties for the free amine have not been experimentally determined and are therefore predicted based on the properties of structurally similar compounds.

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for the formation of secondary amines. Below are two detailed, plausible experimental protocols.

Synthesis via Reductive Amination

This protocol involves the reaction of 4-methoxybenzaldehyde with 2-methoxyethylamine in the presence of a reducing agent.

Materials:

-

4-methoxybenzaldehyde

-

2-methoxyethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-methoxybenzaldehyde (1.0 eq) in dichloromethane (or 1,2-dichloroethane) is added 2-methoxyethylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Synthesis via N-Alkylation

This protocol involves the direct alkylation of 4-methoxybenzylamine with a 2-methoxyethyl halide.

Materials:

-

4-methoxybenzylamine

-

2-bromo- or 2-chloro-1-methoxyethane

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Standard laboratory glassware for reflux and workup

Procedure:

-

To a solution of 4-methoxybenzylamine (1.0 eq) in acetonitrile or DMF is added potassium carbonate (2.0 eq) and 2-bromo-1-methoxyethane (1.2 eq).

-

The reaction mixture is heated to reflux and stirred until TLC analysis indicates the complete consumption of the starting amine.

-

After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Purification by column chromatography on silica gel will yield the desired secondary amine.

Spectroscopic Data

As of the date of this guide, no specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Researchers who synthesize this compound are encouraged to perform these analyses to characterize it fully.

Potential Biological Activity and Signaling Pathways

While there is no direct biological data for this compound, the broader class of substituted benzylamines has been investigated for a range of biological activities. These include potential applications as antimycotic agents, enzyme inhibitors, and modulators of central nervous system targets. The structural motifs present in the target compound—a substituted benzylamine—are found in various pharmacologically active molecules.

Based on the activities of structurally related compounds, a hypothetical signaling pathway that could be modulated by a molecule of this class is presented below. This is purely speculative and would require experimental validation.

(4-Methoxybenzyl)(2-methoxyethyl)amine CAS number and nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (4-Methoxybenzyl)(2-methoxyethyl)amine, including its chemical identifiers, nomenclature, and a detailed look at its synthesis and properties. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identification and Nomenclature

This compound is a secondary amine featuring a 4-methoxybenzyl group and a 2-methoxyethyl group attached to a central nitrogen atom.

CAS Numbers

The Chemical Abstracts Service (CAS) has assigned the following numbers to this compound:

| Form | CAS Number |

| Free Base | 103464-79-5 |

| Hydrochloride Salt | 1052593-01-7[1] |

Note: Several other CAS numbers for the free base are listed in public databases, including 107-225-4, 806-824-4, and 1158198-49-2.

Nomenclature

The systematic and common names for this compound are provided below:

| Type | Name |

| IUPAC Name | 2-methoxy-N-[(4-methoxyphenyl)methyl]ethanamine |

| Common Name | This compound |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| LogP | 1.46 (for hydrochloride)[1] |

| Rotatable Bonds | 6 (for hydrochloride)[1] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general and widely applicable method for the synthesis of secondary amines is through reductive amination . This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine.

Proposed Synthetic Pathway: Reductive Amination

A plausible synthetic route to obtain this compound is the reductive amination of 4-methoxybenzaldehyde with 2-methoxyethylamine.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via reductive amination.

General Experimental Protocol for Reductive Amination

The following is a generalized protocol based on the synthesis of similar secondary amines. Optimization of reaction conditions, including solvent, temperature, and reducing agent, would be necessary to achieve a high yield of the target compound.

Materials:

-

4-methoxybenzaldehyde

-

2-methoxyethylamine

-

A suitable reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride)

-

An appropriate solvent (e.g., methanol, dichloromethane, 1,2-dichloroethane)

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Imine Formation: Dissolve 4-methoxybenzaldehyde and a slight molar excess of 2-methoxyethylamine in the chosen solvent. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature.

-

Reduction: Once the imine formation is complete (which can be monitored by techniques such as TLC or GC-MS), the reducing agent is added portion-wise to the reaction mixture. The temperature should be controlled, as the reduction can be exothermic.

-

Work-up: After the reduction is complete, the reaction is quenched, typically by the addition of water or a dilute acid. The product is then extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure this compound.

Experimental Data

Specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Researchers synthesizing this compound would need to perform these analyses for full characterization.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the specific biological activity or any involvement in signaling pathways of this compound. Further research is required to elucidate any potential pharmacological or biological roles of this compound.

Conclusion

References

Technical Guide: Spectral Analysis of (4-Methoxybenzyl)(2-methoxyethyl)amine

Disclaimer: Publicly available, experimentally verified spectral data (NMR, IR, MS) for the specific compound (4-Methoxybenzyl)(2-methoxyethyl)amine is limited. This guide provides a detailed overview of the expected spectral characteristics based on the analysis of structurally similar compounds and established spectroscopic principles. It also outlines a plausible synthetic route and corresponding analytical protocols.

Introduction

This compound is a secondary amine containing both an aromatic methoxybenzyl group and an aliphatic methoxyethyl group. Its structure suggests potential applications in medicinal chemistry and materials science, making the characterization of its spectral properties crucial for identification and quality control. This document serves as a technical resource for researchers, outlining the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed hypothetical protocols for their acquisition.

Synthesis and Analytical Workflow

A common and efficient method for the synthesis of this compound is the reductive amination of 4-methoxybenzaldehyde with 2-methoxyethylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the target secondary amine.

A logical workflow for the synthesis and subsequent characterization is presented below.

Expected Spectral Data

The following tables summarize the anticipated spectral data for the target compound. These predictions are derived from the known spectral data of its precursors, 4-methoxybenzylamine, and general principles of spectroscopy for secondary amines.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 | d | 2H | Aromatic C-H (ortho to CH₂) |

| ~ 6.88 | d | 2H | Aromatic C-H (ortho to OCH₃) |

| ~ 3.80 | s | 3H | Ar-OCH₃ |

| ~ 3.75 | s | 2H | Ar-CH₂ -N |

| ~ 3.55 | t | 2H | N-CH₂-CH₂ -O |

| ~ 3.35 | s | 3H | O-CH₃ |

| ~ 2.80 | t | 2H | N-CH₂ -CH₂-O |

| Variable (~1.5-2.5) | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 159.0 | Aromatic C -OCH₃ |

| ~ 132.0 | Aromatic C -CH₂ |

| ~ 129.5 | Aromatic C -H (ortho to CH₂) |

| ~ 114.0 | Aromatic C -H (ortho to OCH₃) |

| ~ 71.0 | N-CH₂-CH₂ -O |

| ~ 58.5 | O-CH₃ |

| ~ 55.3 | Ar-OCH₃ |

| ~ 53.0 | Ar-CH₂ -N |

| ~ 49.0 | N-CH₂ -CH₂-O |

As a secondary amine, the IR spectrum is expected to show a characteristic N-H stretching vibration.[1][3][4]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350-3310 | Weak-Medium | N-H Stretch |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2950-2850 | Strong | Aliphatic C-H Stretch |

| ~ 1610, 1510 | Strong | Aromatic C=C Bending |

| ~ 1250 | Strong | Aryl-O Stretch (asymmetric) |

| ~ 1180-1020 | Strong | C-N Stretch & C-O Stretch |

| ~ 830 | Strong | para-disubstituted C-H Bend (out-of-plane) |

The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight (C₁₁H₁₇NO₂ = 195.26 g/mol ). The nitrogen rule predicts an odd-numbered molecular ion peak.[1][5] Alpha-cleavage is the most likely fragmentation pathway.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment Ion | Comments |

| 195 | [C₁₁H₁₇NO₂]⁺• | Molecular Ion (M⁺•) |

| 121 | [C₈H₉O]⁺ | Loss of •CH₂(NH)CH₂CH₂OCH₃ (alpha-cleavage) |

| 136 | [C₈H₁₀NO]⁺ | McLafferty-type rearrangement or other cleavage |

| 74 | [C₄H₈NO]⁺ | Loss of •CH₂(C₆H₄OCH₃) (alpha-cleavage) |

Experimental Protocols (Hypothetical)

-

Instrumentation : Bruker Avance 400 MHz spectrometer.

-

Sample Preparation : Approximately 10-20 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition : A standard proton experiment is run at 298 K. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and acquisition of 16 scans.

-

¹³C NMR Acquisition : A proton-decoupled carbon experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 2.0 s, and acquisition of 1024 scans.

-

Data Processing : The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

-

Instrumentation : PerkinElmer Spectrum Two FT-IR spectrometer with a UATR (Universal Attenuated Total Reflectance) accessory.

-

Sample Preparation : A small drop of the neat liquid sample (or a thin film if solid) is placed directly onto the diamond crystal of the UATR accessory.

-

Acquisition : The spectrum is recorded from 4000 to 650 cm⁻¹. A total of 16 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the clean crystal is recorded prior to sample analysis.

-

Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum.

-

Instrumentation : Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector (GC-MS).

-

Sample Preparation : The sample is diluted to approximately 100 µg/mL in dichloromethane.

-

GC Conditions :

-

Injector : Splitless mode at 250 °C.

-

Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow of 1.0 mL/min.

-

Oven Program : Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Mass Range : Scan from m/z 40 to 450.

-

-

Data Processing : The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the target compound. The mass spectrum of this peak is extracted, and the fragmentation pattern is analyzed.

Interrelation of Spectroscopic Techniques

The combination of NMR, IR, and MS provides a comprehensive structural elucidation of the molecule. Each technique offers complementary information, leading to an unambiguous identification.

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Potential applications of (4-Methoxybenzyl)(2-methoxyethyl)amine in medicinal chemistry

An In-Depth Technical Guide on the Potential Applications of (4-Methoxybenzyl)(2-methoxyethyl)amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a secondary amine that presents a unique scaffold for potential exploration in medicinal chemistry. Its structure, featuring a methoxy-substituted benzyl group and a flexible methoxyethyl chain, offers a combination of aromatic and aliphatic properties with hydrogen bonding capabilities. While this specific molecule is not extensively documented in current medicinal chemistry literature, an analysis of its constituent fragments and related compounds suggests its potential as a valuable starting point for the design of novel therapeutic agents. This whitepaper will provide a comprehensive overview of the potential applications of this compound, including its synthesis, physicochemical properties, and prospective roles in drug discovery, based on established principles of medicinal chemistry and data from analogous structures.

Physicochemical Properties and Structural Analogs

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the key computed properties of this compound and several of its structural analogs. The methoxy groups in these compounds can enhance solubility in polar solvents and influence receptor binding through hydrogen bonding.[1]

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Key Structural Features |

| This compound | C₁₁H₁₇NO₂ | 195.26 | 1.3 | Methoxybenzyl and methoxyethyl groups |

| (4-Ethylbenzyl)(2-methoxyethyl)amine | C₁₂H₁₉NO | 193.28 | 1.9 | Ethylbenzyl group for increased lipophilicity[2] |

| (4-Methoxybenzyl)(4-methylbenzyl)amine | C₁₆H₁₉NO | 241.33 | 3.5 | Two substituted benzyl groups[3] |

| Benzyl-(4-methoxy-benzyl)-amine | C₁₅H₁₇NO | 227.3 | - | Unsubstituted benzyl and methoxybenzyl groups[4] |

| Bis(4-methoxybenzyl)amine | C₁₆H₁₉NO₂ | 257.32 | - | Two methoxybenzyl groups[5] |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs can be achieved through standard organic chemistry reactions, most notably reductive amination. This method is versatile and generally provides good yields.

General Protocol for Reductive Amination

This protocol describes the synthesis of this compound from 4-methoxybenzaldehyde and 2-methoxyethylamine.

Materials:

-

4-methoxybenzaldehyde

-

2-methoxyethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Imine Formation: Dissolve 4-methoxybenzaldehyde (1.0 eq) and 2-methoxyethylamine (1.0-1.2 eq) in an appropriate solvent like dichloroethane or methanol in a round-bottom flask. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: To the solution containing the imine, add a reducing agent such as sodium triacetoxyborohydride (1.2-1.5 eq) in portions. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

A similar procedure involving reductive amination has been used for the synthesis of bis-(4-methoxy-benzyl)-amine from 4-methoxybenzaldehyde and 4-methoxybenzylamine.[6]

Potential Medicinal Chemistry Applications

The structural motifs within this compound are found in a variety of biologically active compounds, suggesting several potential avenues for its application in drug discovery.

Scaffold for CNS-Active Agents

The N-benzylamine framework is a common feature in compounds targeting the central nervous system. For instance, analogs of N-benzylpiperidine have been extensively studied as ligands for dopamine (DAT) and serotonin (SERT) transporters.[7][8] The this compound scaffold could serve as a starting point for developing novel modulators of these transporters, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The methoxy group on the phenyl ring can be systematically varied to explore its impact on binding affinity and selectivity.

Antimicrobial and Anticancer Potential

Some benzylamine derivatives have shown potential as antimicrobial and anticancer agents.[1] The presence of methoxy groups can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes or interact with hydrophobic pockets in target proteins.[1] Further investigation into the antimicrobial and cytotoxic effects of this compound and its derivatives is warranted.

Role as a Pharmaceutical Intermediate

4-Methoxybenzylamine, a primary amine precursor to the target compound, is a crucial intermediate in the synthesis of various pharmaceuticals.[9][10] For example, it is used in the preparation of avanafil, a PDE-5 inhibitor for treating erectile dysfunction.[10] This highlights the industrial relevance of the 4-methoxybenzylamine scaffold and suggests that derivatives like this compound could also serve as valuable building blocks in organic synthesis.

Visualizing Experimental and Logical Workflows

Proposed Structure-Activity Relationship (SAR) Study

To explore the therapeutic potential of this compound, a systematic SAR study is proposed. The following diagram illustrates potential modifications to the lead compound to probe the chemical space and optimize for biological activity.

Caption: Proposed SAR study for this compound.

General Workflow for Biological Screening

The following diagram outlines a typical workflow for the biological evaluation of a new chemical entity like this compound and its analogs.

Caption: A general workflow for the biological screening of novel compounds.

Conclusion

While this compound is not yet an established player in medicinal chemistry, its structural components and the biological activities of related compounds suggest significant untapped potential. Its straightforward synthesis and the presence of modifiable functional groups make it an attractive scaffold for the development of new therapeutic agents, particularly in the areas of CNS disorders, infectious diseases, and oncology. The proposed SAR and screening workflows provide a roadmap for future research to unlock the full potential of this promising chemical entity. Further investigation into its biological properties is highly encouraged to validate its utility in drug discovery and development.

References

- 1. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem [benchchem.com]

- 2. (4-Ethylbenzyl)(2-methoxyethyl)amine | C12H19NO | CID 4030630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | C16H19NO | CID 742692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl-(4-methoxy-benzyl)-amine | 14429-02-8 | PAA42902 [biosynth.com]

- 5. Bis(4-methoxybenzyl)amine | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9 [sarex.com]

- 10. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

Reactivity profile of the secondary amine in (4-Methoxybenzyl)(2-methoxyethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the secondary amine, (4-Methoxybenzyl)(2-methoxyethyl)amine. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates its reactivity based on established principles of organic chemistry and documented reactions of structurally similar secondary amines. The synthesis of the title compound is proposed via reductive amination, a common and efficient method for preparing secondary amines. Key aspects of its reactivity, including nucleophilic substitution (alkylation and acylation), are discussed in detail. This document aims to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing theoretical frameworks, detailed experimental protocols for analogous reactions, and a structured overview of the expected chemical behavior of this compound.

Introduction

Secondary amines are a pivotal functional group in a vast array of pharmaceuticals and biologically active molecules. The nitrogen atom's lone pair of electrons imparts nucleophilic and basic properties, making it a key site for molecular modification and interaction with biological targets. The compound this compound incorporates several structural features that influence its reactivity: a secondary amine core, a 4-methoxybenzyl group which can influence the electronic properties of the nitrogen, and a 2-methoxyethyl chain that can affect steric hindrance and solubility. The methoxy group, in particular, is a common substituent in many approved drugs, where it can modulate ligand-target binding, physicochemical properties, and metabolic stability[1]. Understanding the reactivity of this compound is crucial for its potential application as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Synthesis of this compound

The most direct and widely employed method for the synthesis of secondary amines such as this compound is reductive amination. This one-pot reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Proposed Synthetic Pathway: Reductive Amination

The synthesis of this compound can be efficiently achieved through the reductive amination of 4-methoxybenzaldehyde with 2-methoxyethylamine.

References

(4-Methoxybenzyl)(2-methoxyethyl)amine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The para-methoxybenzyl (PMB) group is a cornerstone in the strategic protection of amines, alcohols, and other nucleophilic functional groups within the intricate landscape of multi-step organic synthesis.[1] Its unique cleavage conditions, particularly its lability to oxidative deprotection, offer a distinct advantage in complex synthetic routes where orthogonal protecting group strategies are paramount.[1] This technical guide delves into the synthesis, properties, and potential applications of (4-Methoxybenzyl)(2-methoxyethyl)amine, a secondary amine that incorporates the advantageous PMB protecting group and a flexible 2-methoxyethyl chain, rendering it a promising building block for the construction of novel molecular architectures, particularly in the realm of pharmaceutical and medicinal chemistry.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented, its physicochemical properties can be reliably estimated based on structurally related compounds. These estimated values provide a useful foundation for its application in synthesis, including the selection of appropriate solvent systems and reaction conditions.

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C₁₁H₁₇NO₂ | - |

| Molecular Weight | 195.26 g/mol | - |

| Boiling Point | ~250-270 °C (at 760 mmHg) | Based on similar substituted benzylamines. |

| Density | ~1.03 g/cm³ | Based on similar substituted benzylamines. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol). | General solubility of PMB-protected amines. |

| pKa (of the conjugate acid) | ~8.5 - 9.5 | Typical range for secondary amines. |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through two primary and reliable synthetic strategies: reductive amination and direct alkylation.

Reductive Amination of 4-Methoxybenzaldehyde with 2-Methoxyethylamine

Reductive amination is a widely employed and highly effective method for the formation of carbon-nitrogen bonds.[2] This approach involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2] For the synthesis of the title compound, 4-methoxybenzaldehyde would be reacted with 2-methoxyethylamine, followed by reduction with a suitable reducing agent.

Proposed Experimental Protocol:

To a solution of 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, 2-methoxyethylamine (1.1 eq) is added. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. Subsequently, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

N-Alkylation of 4-Methoxybenzylamine

A more direct approach involves the alkylation of the primary amine, 4-methoxybenzylamine, with a suitable 2-methoxyethyl halide, such as 2-methoxyethyl bromide or chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Proposed Experimental Protocol:

To a solution of 4-methoxybenzylamine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq) is added. The mixture is stirred, and 2-methoxyethyl bromide (1.2 eq) is added dropwise. The reaction mixture is then heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product can be purified by flash column chromatography to yield this compound.

Caption: Synthetic routes to this compound.

Utility as a Synthetic Building Block

This compound serves as a valuable secondary amine building block. The presence of the PMB group allows for its temporary protection of the amine functionality, which can be crucial in multi-step syntheses. The nitrogen atom can participate in a variety of chemical transformations, including but not limited to:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Further Alkylation: Reaction with other alkyl halides to generate tertiary amines.

-

Transition Metal-Catalyzed Cross-Coupling Reactions: Participation in reactions such as Buchwald-Hartwig amination to form more complex aryl or heteroaryl amines.

The 2-methoxyethyl substituent can also influence the properties of the final molecule, potentially improving solubility or providing an additional coordination site for metal catalysts.

Cleavage of the p-Methoxybenzyl (PMB) Protecting Group

A key feature of using this compound in synthesis is the ability to selectively remove the PMB group to unveil the secondary amine. The electron-donating methoxy group facilitates cleavage under milder conditions compared to an unsubstituted benzyl group.

Common Deprotection Methods:

| Reagent | Conditions | Comments |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O, room temperature | A common and efficient oxidative cleavage method.[3] |

| Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O, 0 °C to room temperature | Another effective oxidative deprotection reagent.[3] |

| Trifluoroacetic Acid (TFA) | Neat or in CH₂Cl₂, room temperature | Acid-catalyzed cleavage.[3] |

| Hydrogenolysis (H₂/Pd-C) | H₂, Pd/C, various solvents | Reductive cleavage, though less common for PMB amines due to harsher conditions.[3] |

The choice of deprotection method will depend on the stability of other functional groups present in the molecule. The oxidative cleavage with DDQ or CAN is often preferred for its mildness and selectivity.

Caption: Deprotection of the PMB group from the target amine.

Applications in Drug Discovery and Development

While specific examples utilizing this compound are not prevalent in the literature, the structural motifs it contains are of significant interest in medicinal chemistry. The PMB-protected amine is a common feature in the synthesis of various biologically active compounds. For instance, the related bis(4-methoxy-benzyl)-amine is used in the synthesis of farnesyltransferase inhibitors, which are being investigated as potential anti-cancer agents, and in the preparation of antiviral compounds.[4]

The 2-methoxyethyl group is also a common substituent in drug candidates, often introduced to modulate pharmacokinetic properties such as solubility and metabolic stability. Therefore, this compound represents a readily accessible building block for the synthesis of new chemical entities with potential therapeutic applications. Its use allows for the late-stage introduction of a secondary amine, a common pharmacophore, after other sensitive transformations have been performed.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its straightforward preparation, combined with the well-established chemistry of the PMB protecting group, makes it an attractive tool for the construction of complex molecules. The ability to introduce a secondary amine with a flexible and potentially beneficial 2-methoxyethyl side chain offers significant opportunities for the design and synthesis of novel compounds in the fields of drug discovery and materials science. This guide provides a foundational understanding of its synthesis, properties, and potential applications, encouraging its exploration and utilization by the scientific community.

References

- 1. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]

- 4. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

An In-depth Technical Guide to (4-Methoxybenzyl)(2-methoxyethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxybenzyl)(2-methoxyethyl)amine is a secondary amine that belongs to the broader class of substituted benzylamines. While not extensively documented in peer-reviewed literature as a compound with a rich history of discovery, its chemical structure suggests its likely role as a synthetic intermediate or a member of chemical libraries for screening purposes. This technical guide provides a comprehensive overview of its known properties, a detailed, plausible synthesis protocol based on established chemical reactions, and a discussion of its potential, though currently undocumented, biological significance by analogy to structurally related compounds.

Discovery and History

The specific discovery and historical development of this compound are not well-documented in publicly accessible scientific literature. Its existence is confirmed by its commercial availability and the assignment of CAS number 1052593-01-7 to its hydrochloride salt. It is probable that this compound was first synthesized as a chemical building block or as part of a larger library of compounds for biological screening programs, rather than being the focus of a dedicated discovery effort. The synthesis of such secondary amines is a routine process in medicinal and organic chemistry, often utilizing well-established methods like reductive amination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. These properties are essential for its handling, formulation, and potential application in various experimental settings.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1052593-01-7 | Chemical Supplier Data |

| Molecular Formula | C₁₁H₁₈ClNO₂ | Chemical Supplier Data |

| Molecular Weight | 231.72 g/mol | Chemical Supplier Data |

| Appearance | Solid | Chemical Supplier Data |

| Purity | Typically ≥95% | Chemical Supplier Data |

Experimental Protocols

The most direct and widely used method for the synthesis of N-substituted benzylamines is reductive amination. The following protocol describes a plausible and detailed method for the synthesis of this compound.

Synthesis of this compound via Reductive Amination

This two-step, one-pot procedure involves the formation of an imine intermediate from 4-methoxybenzaldehyde and 2-methoxyethylamine, followed by its in-situ reduction to the desired secondary amine.

Materials:

-

4-Methoxybenzaldehyde

-

2-Methoxyethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1 equivalent). Dissolve the aldehyde in an appropriate volume of anhydrous DCE or DCM.

-

Imine Formation: Add 2-methoxyethylamine (1 to 1.2 equivalents) to the stirred solution. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation. Allow the mixture to stir at room temperature for 1-2 hours.

-

Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.2 to 1.5 equivalents) portion-wise over 15-20 minutes. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.

Formation of the Hydrochloride Salt

-

Dissolve the purified free base of this compound in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride.

Biological Activity and Signaling Pathways (Hypothetical)

As of the date of this document, there is no specific information in the peer-reviewed scientific literature detailing the biological activity or the mechanism of action of this compound. However, the N-benzylamine scaffold is present in a wide range of biologically active molecules. Structurally related compounds have been investigated for various pharmacological activities.

Disclaimer: The following signaling pathway diagram is a hypothetical representation based on the known activities of other substituted benzylamines and is intended for illustrative purposes only. It does not represent experimentally validated data for this compound.

Many N-benzylamine derivatives are known to interact with monoamine transporters or G-protein coupled receptors (GPCRs). For instance, some act as inhibitors of enzymes like monoamine oxidase (MAO) or as ligands for serotonin or dopamine receptors. A hypothetical mechanism of action could involve the binding of this compound to a specific receptor, thereby modulating downstream signaling cascades.

Experimental and Logical Workflows

The synthesis and characterization of this compound would typically follow a standard workflow in a research and development setting.

Conclusion

This compound is a readily synthesizable secondary amine. While its specific history and biological functions are not currently detailed in scientific literature, its structure is amenable to facile synthesis via reductive amination. The provided protocols and data serve as a valuable resource for researchers interested in synthesizing this compound for their own investigations. Future studies are warranted to explore the potential biological activities of this and related compounds to uncover any novel pharmacological properties.

Methodological & Application

Synthesis of (4-Methoxybenzyl)(2-methoxyethyl)amine via Reductive Amination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of (4-Methoxybenzyl)(2-methoxyethyl)amine. This secondary amine is a valuable building block in medicinal chemistry and drug development, often incorporated into larger molecules to modulate their physicochemical and pharmacological properties. The methoxy groups can influence solubility, metabolic stability, and receptor binding affinity. The described synthesis is achieved through a one-pot reductive amination, a robust and widely used method for the formation of carbon-nitrogen bonds.

Applications in Drug Development

The this compound scaffold is of interest in the design of novel therapeutic agents. The 4-methoxybenzyl group is a common pharmacophore that can be found in a variety of biologically active compounds. Its presence can facilitate interactions with aromatic binding pockets in enzymes and receptors. The 2-methoxyethyl moiety can improve pharmacokinetic properties by increasing polarity and providing a handle for further functionalization. Derivatives of this scaffold may be explored for a range of therapeutic targets, including but not limited to, G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Chemical Properties and Data

A summary of the key chemical properties for the reactants and the final product is provided below for easy reference.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Methoxybenzaldehyde |  | C₈H₈O₂ | 136.15 |

| 2-Methoxyethylamine |  | C₃H₉NO | 75.11 |

| This compound |  | C₁₁H₁₇NO₂ | 195.26 |

Experimental Protocol: Reductive Amination

This protocol details the synthesis of this compound from 4-methoxybenzaldehyde and 2-methoxyethylamine using sodium borohydride as the reducing agent.

Materials:

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

2-Methoxyethylamine

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Imine Formation:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in methanol (approximately 5-10 mL per gram of aldehyde).

-

To this stirring solution, add 2-methoxyethylamine (1.1 eq) dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirring solution. Be cautious as the addition may cause gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Continue to stir the reaction mixture for an additional 3-4 hours, or until the reaction is complete (monitored by TLC).

-

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis.

| Parameter | Value |

| Reactant Quantities | |

| 4-Methoxybenzaldehyde | 1.0 eq |

| 2-Methoxyethylamine | 1.1 eq |

| Sodium Borohydride | 1.5 eq |

| Reaction Conditions | |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Product Information | |

| Expected Yield | 85-95% |

| Appearance | Colorless to pale yellow oil |

Spectroscopic Data

The following tables present the expected spectroscopic data for the characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d | 2H | Ar-H (ortho to CH₂) |

| ~6.85 | d | 2H | Ar-H (ortho to OCH₃) |

| ~3.80 | s | 3H | Ar-OCH₃ |

| ~3.75 | s | 2H | Ar-CH₂-N |

| ~3.50 | t | 2H | N-CH₂-CH₂-O |

| ~3.35 | s | 3H | O-CH₃ |

| ~2.80 | t | 2H | N-CH₂-CH₂-O |

| ~1.5-2.0 | br s | 1H | N-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~159.0 | Ar-C (C-OCH₃) |

| ~132.0 | Ar-C (quaternary) |

| ~130.0 | Ar-CH (ortho to CH₂) |

| ~114.0 | Ar-CH (ortho to OCH₃) |

| ~72.0 | N-CH₂-C H₂-O |

| ~59.0 | O-CH₃ |

| ~55.0 | Ar-OCH₃ |

| ~53.0 | Ar-CH₂-N |

| ~50.0 | N-CH₂-CH₂-O |

Mass Spectrometry (MS) Data (Predicted) [1]

| m/z | Assignment |

| 196.13 | [M+H]⁺ |

| 218.12 | [M+Na]⁺ |

| 121.07 | [M-CH₂CH₂OCH₃]⁺ |

Visualizations

Reaction Pathway Diagram

Figure 1. Reaction pathway for the synthesis.

Experimental Workflow Diagram

Figure 2. Experimental workflow diagram.

References

Application Notes and Protocols for N-alkylation of 4-methoxybenzylamine with 2-methoxyethyl halide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of secondary amines which are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. This document provides a detailed protocol for the N-alkylation of 4-methoxybenzylamine with a 2-methoxyethyl halide. The resulting product, N-(2-methoxyethyl)-4-methoxybenzylamine, is a valuable intermediate for the synthesis of more complex molecules in drug discovery and development.

The procedure outlined below is a representative method for a nucleophilic substitution reaction. It is important to note that reaction conditions may require optimization to achieve desired yields and purity. Key challenges in N-alkylation of primary amines include the potential for over-alkylation to form tertiary amines and the management of salt byproducts. The choice of base, solvent, and temperature are critical parameters to control the reaction outcome.

Reaction Scheme

Caption: General reaction scheme for the N-alkylation of 4-methoxybenzylamine.

Experimental Protocols

This section details a general and an alternative protocol for the N-alkylation of 4-methoxybenzylamine.

Protocol 1: Direct N-Alkylation with 2-Methoxyethyl Halide

This protocol is a standard method for the N-alkylation of a primary amine using an alkyl halide in the presence of a base.[1]

Materials:

-

4-Methoxybenzylamine

-

2-Methoxyethyl bromide or 2-methoxyethyl chloride

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add 4-methoxybenzylamine (1.0 equiv.), a suitable solvent such as acetonitrile or DMF (5-10 mL per mmol of amine), and a base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 equiv.).

-

Stir the mixture at room temperature for 10-15 minutes to ensure good dispersion of the base.

-

Add 2-methoxyethyl halide (1.0-1.2 equiv.) dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 50-80 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure N-(2-methoxyethyl)-4-methoxybenzylamine.

Protocol 2: Reductive Amination

An alternative approach to synthesizing the target molecule is through reductive amination, which involves the reaction of 4-methoxybenzaldehyde with 2-methoxyethylamine. This method can sometimes offer better control over mono-alkylation compared to direct alkylation with halides.

Materials:

-

4-Methoxybenzaldehyde

-

2-Methoxyethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 equiv.) and 2-methoxyethylamine (1.0-1.2 equiv.) in a suitable solvent such as 1,2-dichloroethane or methanol.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the N-alkylation of benzylamines with alkyl halides, based on analogous reactions found in the literature. These values should serve as a starting point for optimization.

| Entry | Amine | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | 1-Bromobutane | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |

| 2 | 4-Methoxybenzylamine | Benzyl bromide | Cs₂CO₃ | DMF | 25 | 24 | ~90 |

| 3 | Aniline | 2-Bromo-1-phenylethanone | K₂CO₃ | Acetonitrile | 80 | 6 | 85 |

| 4 | 4-Methoxyaniline | 2-Bromo-1-(4-(diethylamino)phenyl)ethan-1-one | K₂CO₃ | DMF | 80 | 8 | 82 |

Experimental Workflow

Caption: Experimental workflow for the N-alkylation of 4-methoxybenzylamine.

Discussion of Potential Side Reactions

The primary side reaction of concern in this N-alkylation is over-alkylation , where the desired secondary amine product reacts further with the 2-methoxyethyl halide to form a tertiary amine. To minimize this, it is recommended to use a slight excess of the primary amine relative to the alkylating agent or to use a bulky base that can selectively deprotonate the primary amine. Careful monitoring of the reaction progress is crucial to stop the reaction once the starting material is consumed and before significant amounts of the tertiary amine are formed.

Another potential issue is the formation of quaternary ammonium salts , especially if the reaction is run for an extended period with an excess of the alkyl halide.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

2-Methoxyethyl halides can be lachrymatory and irritants. Handle with care.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: Purification of (4-Methoxybenzyl)(2-methoxyethyl)amine by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of (4-Methoxybenzyl)(2-methoxyethyl)amine using column chromatography. Due to the basic nature of the amine, which can lead to poor separation and tailing on standard silica gel, this protocol utilizes a modified mobile phase to ensure efficient purification. The described methodology is crucial for obtaining a high-purity compound, a common requirement in pharmaceutical research and development.

Introduction

This compound is a secondary amine that finds application as an intermediate in the synthesis of various biologically active molecules. The purity of such intermediates is paramount to ensure the desired outcome and safety profile of the final active pharmaceutical ingredient (API). Column chromatography is a standard technique for the purification of organic compounds. However, the basicity of amines often leads to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in significant peak tailing and poor separation.[1] To counteract these effects, modifications to the stationary or mobile phase are often necessary.[1][2] This protocol details the use of a mobile phase modifier, triethylamine, to achieve a successful purification of the target amine on a standard silica gel stationary phase.

Physicochemical Properties (Estimated)

Experimental Protocol

This protocol is divided into two stages: Thin Layer Chromatography (TLC) for method development and Column Chromatography for purification.

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| Silica Gel (60 Å, 230-400 mesh) | For column chromatography | Standard laboratory supplier |

| TLC Silica Gel 60 F₂₅₄ plates | Analytical | Standard laboratory supplier |

| Hexane | ACS Grade | Standard laboratory supplier |

| Ethyl Acetate | ACS Grade | Standard laboratory supplier |

| Triethylamine (Et₃N) | Reagent Grade | Standard laboratory supplier |

| This compound | Crude reaction mixture | N/A |

| Glass column for chromatography | Standard laboratory supplier | |

| TLC developing chamber | Standard laboratory supplier | |

| UV lamp (254 nm) | Standard laboratory supplier | |

| Potassium permanganate stain | Prepared in-house |

Thin Layer Chromatography (TLC) for Method Development

The purpose of TLC is to determine the optimal solvent system (mobile phase) for the separation of the target compound from impurities. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

Procedure:

-

Prepare a series of developing solvents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). To each solvent system, add 1% triethylamine to mitigate the acidic nature of the silica gel.

-

Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

-

Spot the dissolved crude mixture onto a TLC plate.

-

Place the TLC plate in a developing chamber containing the chosen solvent system.

-

Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Remove the plate and visualize the spots under a UV lamp (254 nm).

-

Further visualize by staining with potassium permanganate followed by gentle heating.

-

Calculate the Rf value for the target compound in each solvent system. The system that provides the best separation and an Rf value in the desired range will be used for column chromatography.

Column Chromatography Protocol

Column Packing:

-

Select a glass column of appropriate size for the amount of crude material to be purified.

-

Prepare a slurry of silica gel in the chosen mobile phase (the solvent system determined by TLC).

-

Pour the slurry into the column and allow the silica gel to pack under gravity, ensuring an even and compact bed.

-

Drain the excess solvent until the solvent level is just above the top of the silica bed.

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.

-

Drain the solvent until the sample has fully entered the silica gel.

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Begin eluting the column, collecting fractions in test tubes or other suitable containers.

-

Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

-

Combine the fractions that contain the pure desired product.

-

Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the key parameters for the purification of this compound by column chromatography.

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate with 1% Triethylamine (v/v/v) (Optimal ratio determined by TLC, e.g., 7:3) |

| Sample Preparation | Crude product dissolved in a minimal amount of mobile phase |

| Loading Technique | Wet loading |

| Elution Mode | Isocratic |

| Detection | TLC with UV (254 nm) and Potassium Permanganate stain |

| Expected Rf of Pure Compound | 0.2 - 0.4 in the selected mobile phase |

Experimental Workflow Diagram

The following diagram illustrates the workflow for the purification of this compound.

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound using column chromatography. The addition of triethylamine to the mobile phase is a critical step to overcome the challenges associated with the purification of basic amines on silica gel. This method is expected to yield the target compound with high purity, making it suitable for subsequent use in research and development activities. Researchers can adapt the mobile phase composition based on their specific crude mixture composition and the results of their TLC analysis.

References

Application Notes and Protocols for (4-Methoxybenzyl)(2-methoxyethyl)amine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxybenzyl)(2-methoxyethyl)amine is a secondary amine that serves as a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly within the pharmaceutical industry. Its structural motifs, the 4-methoxybenzyl (PMB) group and the 2-methoxyethyl group, can be strategically incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. The PMB group, in particular, is a common protecting group for amines, which can be readily cleaved under specific conditions, offering a versatile handle in multi-step synthetic sequences.

These application notes provide an overview of the potential uses of this compound and detailed protocols for its synthesis, enabling researchers to effectively utilize this intermediate in their drug discovery and development endeavors.

Potential Applications

While direct therapeutic applications of this compound itself have not been documented, its structural components are present in various biologically active compounds. It can serve as a key building block for the synthesis of:

-

Substituted Piperidines: The piperidine moiety is a prevalent scaffold in numerous marketed drugs.[1][2] this compound can be utilized in cyclization reactions to form N-substituted piperidines, which are common in antagonists for various receptors.

-

Novel Scaffolds for Receptor Ligands: The amine functionality allows for its incorporation into a wide array of molecular frameworks targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, structurally related N-benzyl-1-(4-methoxyphenyl)propan-2-amine is a key intermediate in the synthesis of long-acting β2-adrenoceptor agonists like Formoterol.[3]

-

Bioisosteric Replacements: The 2-methoxyethyl group can be used as a bioisosteric replacement for other functional groups to fine-tune the pharmacokinetic profile of a drug candidate.

Experimental Protocols

Two primary synthetic routes for the preparation of this compound are detailed below: Reductive Amination and N-Alkylation.

Protocol 1: Synthesis via Reductive Amination

This protocol describes the formation of the secondary amine through the reaction of 4-methoxybenzaldehyde with 2-methoxyethylamine, followed by in-situ reduction of the resulting imine.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Supplier | Grade |

| 4-Methoxybenzaldehyde | Sigma-Aldrich | Reagent grade, 98% |

| 2-Methoxyethylamine | Acros Organics | 99% |

| Sodium triacetoxyborohydride | Sigma-Aldrich | 95% |

| Dichloromethane (DCM), anhydrous | Fisher Scientific | ACS grade |

| Sodium bicarbonate (NaHCO3), saturated solution | - | - |

| Magnesium sulfate (MgSO4), anhydrous | - | - |

Procedure:

-

To a stirred solution of 4-methoxybenzaldehyde (1.36 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add 2-methoxyethylamine (0.75 g, 10 mmol).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford pure this compound.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 85-95% |

| Purity (by GC-MS) | >98% |

Protocol 2: Synthesis via N-Alkylation

This protocol involves the direct alkylation of 4-methoxybenzylamine with a suitable 2-methoxyethyl halide.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Supplier | Grade |

| 4-Methoxybenzylamine | Alfa Aesar | 98% |

| 2-Chloroethyl methyl ether | TCI Chemicals | >98% |

| Potassium carbonate (K2CO3) | J.T. Baker | Anhydrous |

| Acetonitrile (ACN), anhydrous | Sigma-Aldrich | 99.8% |

| Sodium iodide (NaI) | - | Catalyst grade |

Procedure:

-

To a round-bottom flask, add 4-methoxybenzylamine (1.37 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and a catalytic amount of sodium iodide (0.15 g, 1 mmol) in anhydrous acetonitrile (40 mL).

-

Add 2-chloroethyl methyl ether (1.04 g, 11 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 24-36 hours.

-

Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient).

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 70-80% |

| Purity (by HPLC) | >97% |

Visualizations

Experimental Workflow: Reductive Amination

Caption: Workflow for the synthesis of this compound via reductive amination.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a general signal transduction pathway where a drug molecule, potentially synthesized using the title intermediate, acts as an antagonist to a G-protein coupled receptor (GPCR).

Caption: General GPCR signaling pathway illustrating the antagonistic action of a potential drug.

References

- 1. US9029421B2 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]

- 2. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]

Application of Substituted Benzylamines in the Synthesis of Bioactive Molecules: A Focus on CETP Inhibitors

Introduction

Substituted benzylamines are a critical class of intermediates in the synthesis of a wide array of bioactive molecules due to their versatile reactivity and their presence in numerous pharmacologically active scaffolds. While direct synthetic applications of (4-Methoxybenzyl)(2-methoxyethyl)amine are not extensively documented in publicly available literature, the closely related and structurally similar compound, 4-methoxybenzylamine, serves as a vital building block in the development of potent therapeutic agents. This application note will focus on the use of 4-methoxybenzylamine in the synthesis of a series of benzyl benzamide derivatives that act as inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a key target in the management of cardiovascular diseases.

Application in the Synthesis of CETP Inhibitors

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels, which is associated with a reduced risk of atherosclerosis and other cardiovascular events.[2] A series of substituted benzyl benzamides have been synthesized and evaluated as CETP inhibitors, with several compounds demonstrating significant inhibitory activity.[3] The synthesis of these compounds involves the coupling of a substituted benzoyl chloride with a substituted benzylamine, such as 4-methoxybenzylamine.

Quantitative Data